Cas no 96-45-7 (2-Imidazolidinethione)

2-Imidazolidinethione structure
2-Imidazolidinethione structure
Nombre del producto:2-Imidazolidinethione
Número CAS:96-45-7
MF:C3H6N2S
Megavatios:102.158138751984
MDL:MFCD00005276
CID:34858
PubChem ID:24869052

2-Imidazolidinethione Propiedades químicas y físicas

Nombre e identificación

    • Imidazolidine-2-thione
    • ETU
    • NA-22
    • Ethylene Thiourea (NA-22)
    • 1,3-ethylene-2-thio-ure
    • 1,3-Ethylene-2-thiourea
    • 2H-Imidazole-2-thione, tetrahydro-
    • 2-imadazoline-2-thiol
    • 2-Imidazolidinethione ethylene thiourea
    • 2-Imidazoline-2-thiol
    • 2-Imidozolidimethione
    • 2-Mercapto-2-imidazoline
    • 2-mercapto-imidazolin
    • 2-merkaptoimidazolin
    • 2-Thioimidazolidine
    • 2-thioldihydroglyoxaline
    • 2-Thiol-dihydroglyoxaline
    • 2-Thionoimidazolidine
    • 4,5-Dihydro-2-mercaptoimidazole
    • 4,5-dihydro-imidazole-2(3h)-thion
    • 4,5-Dihydroimidazole-2(3H)-thione
    • AcceleratorNA-22
    • ai3-16292
    • Akrochem ETU-22
    • 2-Imidazolidinethione
    • Ethylenethiourea
    • Imidazoline-2-thiol
    • Accelerator NA22
    • Ethlenethiourea(2-Imidzolidnethione)
    • N-ethenethiourea
    • 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol
    • 2-Imidazolidinetione
    • 2-Imidazolidinethione Solution
    • Akroform? ETU-22 PM
    • Ethlenethiourea
    • ETU(NA-22)
    • Method 509 - Performance Check Solution
    • 2-imidazolidine-thione
    • 2-Thioxoimidazolidine
    • ACCEL-BF
    • imidazoline-2-thione
    • mercazini
    • Mercozen
    • N,N'-ethylenethiourea
    • NA 22
    • NA-22-D
    • robac22
    • ethenethiourea
    • 2-Mercaptoimidazoline
    • 1,3-Ethylenethiourea
    • 2-Imidzolidnethione
    • ETHYLENE THIOUREA
    • Imidazolidinethione
    • Mercazin I
    • Warecure C
    • Rhenogran ETU
    • Mercaptoimidazoline
    • Pennac CRA
    • Vulkacit NPV/C
    • Sanceller 22
    • Nocceler 22
    • Vulkacit NPV/C2
    • Soxinol 22
    • Ethylene thiourea (ETU)
    • Rhodanin S 62
    • Robac 22
    • Tetrahydro-2H-imidazo
    • Imidazoline-2-thiol (7CI)
    • 2-Mercapto-4,5-dihydroimidazole
    • Accel 22
    • Accel 22S
    • Accelerator ETU
    • Accelerator NA 22
    • END 75
    • ETC
    • Ethylenethiocarbamide
    • ETU 22S
    • ETU 75
    • ETU 80
    • Imidazoline-2(3H)-thione
    • MeSH ID: D005031
    • N,N′-Ethylenethiourea
    • Rhenocure NPV/C
    • Rhenogran ETU 75
    • Rhenogran ETU 80
    • Sanceler 22
    • Sanceler 22C
    • Sanceler 22S
    • Sanmix 22-80E
    • Tetrahydro-2H-imidazole-2-thione
    • Thiourea, N,N′-1,2-ethanediyl-
    • TU 2
    • Ethlenethiourea,98%
    • DA-53023
    • Etilentiourea
    • 2-MERCAPTO IMIDAZOLINE
    • Ethylene thiouree [French]
    • 2Imidazoline2thiol
    • RODANIN S 62
    • Tetrahydro2Himidazole2thione
    • 2Mercapto2imidazoline
    • Opera_ID_324
    • 2mercaptoimidazoline
    • HSDB 1643
    • N(OO(3)AAoea)
    • NCGC00091855-04
    • F0001-2297
    • 96-45-7
    • imidizolidenethione
    • Imidazoline2(3H)thione
    • NCGC00258846-01
    • Imidazoline2thiol
    • E-6500
    • BDBM62876
    • Q408767
    • RCRA waste no. U116
    • DTXCID90601
    • HMS2230P07
    • STK369397
    • Cobalt(I I) nitrate
    • 4,5-Dihydroimidazol-2(3h)-thione
    • Rodanin S-62
    • 2 Mercaptoimidazoline
    • 2imidazolidinethione
    • Thiourea, N,N'(1,2ethanediyl)
    • Imidazoline, 2-mercapto-
    • SMR000059087
    • CHEBI:34750
    • Etilentiourea (Spanish)
    • BIDD:ER0692
    • 1ST24013-1000
    • 24FOJ4N18S
    • A10690
    • 2-Imidazolidinethione, purum, >=98.0% (HPLC)
    • Tox21_201294
    • 2Merkaptoimidazolin
    • SMR000777952
    • Thiourea, N,N'-(1,2-ethanediyl)-
    • Ethylenethiourea (ETU)
    • Sodium-22 neoprene accelerator
    • BP-30094
    • 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-
    • MLS000069432
    • 4,5Dihydroimidazole2(3H)thione
    • MLS002415731
    • Rodanin S62
    • CAS-96-45-7
    • mancozeb TP1
    • STR00167
    • Perkacit ETU
    • 2-Merkaptoimidazolin [Czech]
    • 12261-94-8
    • 1,3Ethylene2thiourea
    • Aperochem ETU22
    • DTXSID5020601
    • USEPA/OPP Pesticide Code: 600016
    • N,N'Ethylenethiourea
    • MFCD00005276
    • 4,5Dihydro2mercaptoimidazole
    • cid_2723650
    • 5328-35-8
    • 2-Mercaptoimidazoline, 2-Imidazolidinethione
    • Rhodanin S-62
    • HY-W010593
    • HMS3372A09
    • NCI60_001620
    • NCGC00091855-03
    • Sodium22 neoprene accelerator
    • I0004
    • Rhodanin S-62 (Czech)
    • EN300-21447
    • EC 202-506-9
    • Urea, 1,3ethylene2thio
    • ETHYLENE THIOUREA [MI]
    • ETHYLENETHIOUREA (IARC)
    • AKOS000431145
    • NA22D
    • Imidazole2(3H)thione, 4,5dihydro
    • N,N-Ethylene-thiourea
    • THIOUREA, N,N'-1,2-ETHANEDIYL-
    • CHEMBL11860
    • Akrochem etu22
    • N,N'-1,2-ethanediylthiourea
    • ETHYLENETHIOUREA [IARC]
    • AKOS000120435
    • Aperochem ETU-22
    • NCI-C03372
    • Ethylene thiourea 10 microg/mL in Acetonitrile
    • NCGC00091855-01
    • Ethylene thiouree
    • 2-Imidazolidine-2-thione
    • RCRA waste number U116
    • ETHYLENE THIOUREA [HSDB]
    • 2Thioldihydroglyoxaline
    • n,n'-ethylene thiourea
    • l'Ethylene thiouree [French]
    • NCGC00091855-02
    • 2-Imidazolidinethione, PESTANAL(R), analytical standard
    • l'Ethylene thiouree
    • CCRIS 298
    • Imidazoline, 2mercapto
    • UNII-24FOJ4N18S
    • l'Ethylene thiouree (French)
    • 2-Imidazolidimethione
    • SCHEMBL41176
    • NCGC00254936-01
    • CS-W011309
    • NS00008290
    • STL131803
    • Urea, 1,3-ethylene-2-thio-
    • 2-Thionomidazolidine
    • 1ST24013
    • Imidazole-2(3H)-thione, 4,5-dihydro-
    • Tox21_301034
    • Akroform ETU-22 PM
    • 1,3Ethylenethiourea
    • Rodanin S-62 [Czech]
    • imidazolidine, 2-thio-
    • Ethylene thiourea Solution in Methanol, 1000mug/mL
    • EINECS 202-506-9
    • 2-Imidazolidinethione, 98%
    • A845596
    • USAF EL-62
    • Z104497392
    • 4,5-dihydro-1H-imidazole-2-thiol
    • MDL: MFCD00005276
    • Renchi: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
    • Clave inchi: PDQAZBWRQCGBEV-UHFFFAOYSA-N
    • Sonrisas: S=C1NCCN1

Atributos calculados

  • Calidad precisa: 102.02500
  • Masa isotópica única: 102.025
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 6
  • Cuenta de enlace giratorio: 0
  • Complejidad: 63.2
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Cuenta de receptores 3D funcionales: 1
  • Rmsd heterogénea: 0.4
  • Recuento de isómeros conformacionales Cid: 1
  • Carga superficial: 0
  • Cuenta de enlace giratorio: 0.8
  • Recuento de constructos de variantes mutuas: 2
  • Superficie del Polo topológico: 56.2
  • Recuento funcional de donantes 3D: 2
  • Recuento de anillos tridimensionales funcionales: 1
  • Xlogp3: -0.7

Propiedades experimentales

  • Color / forma: White acicular crystals
  • Denso: 1.41~1.45
  • Punto de fusión: 196-200 °C (lit.)
  • Punto de ebullición: 397 to 399° F (NTP, 1992)
  • Punto de inflamación: 252 ºC
  • índice de refracción: 1.5500 (estimate)
  • Disolución: 8g/l
  • Coeficiente de distribución del agua: 19 g/L (20 ºC)
  • PSA: 56.15000
  • Logp: 0.12170
  • Merck: 3803
  • Sensibilidad: Sensitive to humidity
  • Disolución: Soluble in alcohol, ethylene glycol and pyridine, insoluble in ether, benzene, chloroform and petroleum ether.

2-Imidazolidinethione Información de Seguridad

  • Símbolo: GHS07 GHS08
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H302,H360
  • Declaración de advertencia: P201,P308+P313
  • Número de transporte de mercancías peligrosas:2811
  • Wgk Alemania:2
  • Código de categoría de peligro: 61-22-40-48/23/25
  • Instrucciones de Seguridad: S53-S45
  • Rtecs:NI9625000
  • Señalización de mercancías peligrosas: T
  • Nivel de peligro:6.1(b)
  • Toxicidad:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)
  • Condiciones de almacenamiento:0-6°C
  • Grupo de embalaje:III
  • Categoría de embalaje:III
  • Términos de riesgo:R22; R61

2-Imidazolidinethione Datos Aduaneros

  • Código HS:29332990
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Imidazolidinethione PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-21447-5.0g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
5.0g
$26.0 2023-07-09
Enamine
EN300-21447-0.5g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
0.5g
$19.0 2023-07-09
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24312-250mg
2-Imidazolidinetione
96-45-7 ,Purity≥98%
250mg
¥150.00 2021-09-02
abcr
AB135816-500 g
Ethylenethiourea, 98%; .
96-45-7 98%
500 g
€128.80 2023-07-20
Enamine
EN300-24954-5.0g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
5.0g
$26.0 2023-02-14
Enamine
EN300-24954-25.0g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
25.0g
$35.0 2023-02-14
BAI LING WEI Technology Co., Ltd.
984397-500G
2-Imidazolidinethione, 98%
96-45-7 98%
500G
¥ 656 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
03940-100G
2-Imidazolidinethione
96-45-7 ≥98.0%
100G
¥411.34 2022-02-23
Life Chemicals
F0001-2297-5g
2-Imidazolidinethione
96-45-7 95%+
5g
$60.0 2023-11-21
TRC
I350300-5g
2-Imidazolidinethione
96-45-7
5g
$69.00 2023-05-18

2-Imidazolidinethione Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide
Referencia
A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and amines
Takikawa, Yuji; Inoue, Noriyuki; Sato, Ryu; Takizawa, Saburo, Chemistry Letters, 1982, (5), 641-2

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  0.3 h, rt
1.3 Solvents: Water ;  0 °C
Referencia
Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfides
Liang, Fushun; Tan, Jing; Piao, Chengri; Liu, Qun, Synthesis, 2008, (22), 3579-3584

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Acetic acid ;  reflux
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux; cooled
Referencia
Synthesis and structure of some imidazolidine-2-thiones
Zhivotova, T. S.; Gazaliev, A. M.; Fazylov, S. D.; Aitpaeva, Z. K.; Turdybekov, D. M., Russian Journal of Organic Chemistry, 2006, 42(3), 448-450

Synthetic Routes 4

Condiciones de reacción
1.1 heated
Referencia
Carbon disulfide
Schmitt, Christine; Murai, Toshiaki, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Ethanol
Referencia
1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas
Mohanta, Pramod K.; Dhar, Sanchita; Samal, S. K.; Ila, H.; Junjappa, H., Tetrahedron, 2000, 56(4), 629-637

Synthetic Routes 6

Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
A convenient route to substituted thiocarbamides
Ramadas, Krishnamurthy; Srinivasan, Natarajan, Synthetic Communications, 1995, 25(21), 3381-7

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, 20 °C
Referencia
Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products
Entezari, M. H.; Asghari, A.; Hadizadeh, F., Ultrasonics Sonochemistry, 2007, 15(2), 119-123

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Bromobenzene ;  40 min, heated; rt; rt → -5 °C
Referencia
Process for the preparation of 1,3-dihydroimidazole-2-thiones
, United States, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol ,  Water ;  50 °C; 50 °C → 115 °C; 1.5 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 h, 115 °C
Referencia
Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound
, China, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Zinc oxide (ZnO) ,  Alumina
Referencia
Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalyst
Ballabeni, Marco; Ballini, Roberto; Bigi, Franca; Maggi, Raimondo; Parrini, Mauro; et al, Journal of Organic Chemistry, 1999, 64(3), 1029-1032

Synthetic Routes 11

Condiciones de reacción
1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ;  10 - 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Referencia
AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl Surrogate
Liu, Xing; Zhang, Shi-Bo; Dong, Zhi-Bing, European Journal of Organic Chemistry, 2018, 2018(39), 5406-5411

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  6 h, 90 °C
Referencia
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose; Nebra, Noel, Chemical Communications (Cambridge, 2005, (32), 4086-4088

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Magnesium oxide Solvents: Ethanol ;  2.5 h, rt
Referencia
MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives
Beyzaei, Hamid ; Kooshki, Somaye; Aryan, Reza; Zahedi, Mohammad Mehdi; Samzadeh-Kermani, Alireza; et al, Applied Biochemistry and Biotechnology, 2018, 184(1), 291-302

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  0 - 5 °C; 12 h, reflux
Referencia
Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives
Jaberi, Hamid Reza; Noorizadeh, Hadi, Journal of Chemistry, 2012, 9(3), 1518-1525

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Referencia
Ethylene thiourea (2-imidazolidinethione)
Allen, C. F. H.; Edens, C. O.; VanAllan, James A., Organic Syntheses, 1946, 26, 34-5

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Ethanol ;  0.5 - 6 h, reflux
Referencia
1H-imidazole-1-carbodithioic acid, methyl ester
Brown, M. Kevin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2

Synthetic Routes 17

Condiciones de reacción
1.1 Solvents: Water ;  2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C
Referencia
Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2)
Watanabe, Takashi, Fain Kemikaru, 2013, 42(10), 51-61

Synthetic Routes 18

Condiciones de reacción
1.1 Solvents: Water ;  45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C
Referencia
Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide
, China, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, heated
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referencia
Synthesis and structure of cyclic thioureas from some diamines
Zhivotova, T. S.; Gazaliev, A. M.; Aitpaeva, Z. K., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33

2-Imidazolidinethione Raw materials

2-Imidazolidinethione Preparation Products

2-Imidazolidinethione Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:96-45-7)2-Imidazolidinethione
Número de pedido:1773277
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:04
Precio ($):discuss personally

2-Imidazolidinethione Literatura relevante

Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
(CAS:96-45-7)ETU(NA-22)
DY041
Pureza:98%
Cantidad:10kg
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-45-7)Ethylene thiourea
sfd17638
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe